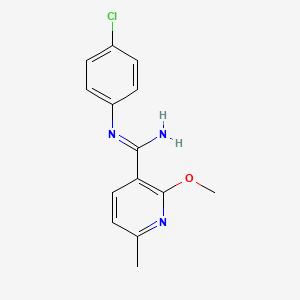
N-(p-Chlorophenyl)-2-methoxy-6-methylnicotinamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(p-Chlorophenyl)-2-methoxy-6-methylnicotinamidine is a chemical compound that belongs to the class of nicotinamidines This compound is characterized by the presence of a p-chlorophenyl group attached to the nitrogen atom of the nicotinamidine structure, along with methoxy and methyl substituents on the nicotinamidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Chlorophenyl)-2-methoxy-6-methylnicotinamidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methoxy-6-methylnicotinic acid and p-chloroaniline.
Amidation Reaction: The 2-methoxy-6-methylnicotinic acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This acid chloride is then reacted with p-chloroaniline in the presence of a base such as triethylamine to form the desired this compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Analyse Des Réactions Chimiques
Types of Reactions
N-(p-Chlorophenyl)-2-methoxy-6-methylnicotinamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the p-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-(p-Chlorophenyl)-2-methoxy-6-methylnicotinamidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of other chemical compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(p-Chlorophenyl)-2-methoxy-6-methylnicotinamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In the case of receptor binding, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(p-Chlorophenyl)-2-methoxy-6-methylnicotinamide: Similar structure but with an amide group instead of an amidine group.
N-(p-Chlorophenyl)-2-methoxy-6-methylpyridine: Similar structure but without the amidine group.
N-(p-Chlorophenyl)-2-methoxy-6-methylbenzamide: Similar structure but with a benzamide group instead of a nicotinamidine group.
Uniqueness
N-(p-Chlorophenyl)-2-methoxy-6-methylnicotinamidine is unique due to the presence of both the p-chlorophenyl group and the nicotinamidine structure, which confer specific chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
85606-01-5 |
|---|---|
Formule moléculaire |
C14H14ClN3O |
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
N'-(4-chlorophenyl)-2-methoxy-6-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C14H14ClN3O/c1-9-3-8-12(14(17-9)19-2)13(16)18-11-6-4-10(15)5-7-11/h3-8H,1-2H3,(H2,16,18) |
Clé InChI |
LKAJENFEMZPFEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)C(=NC2=CC=C(C=C2)Cl)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


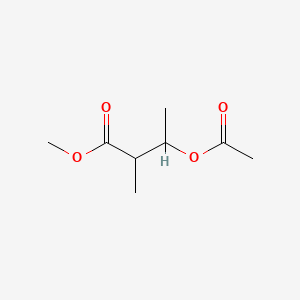

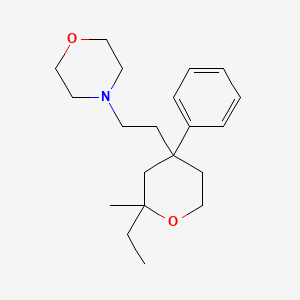
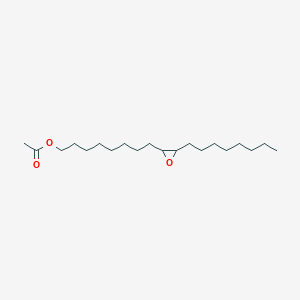
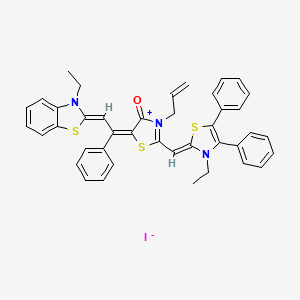
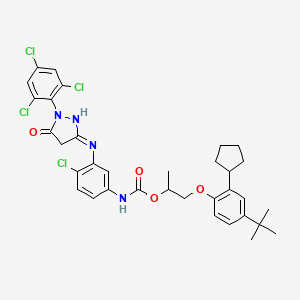
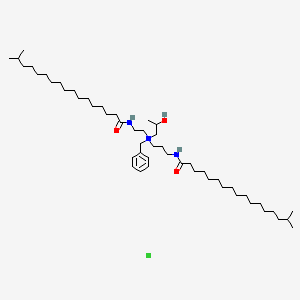
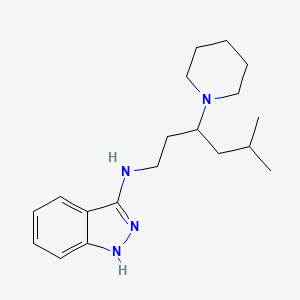
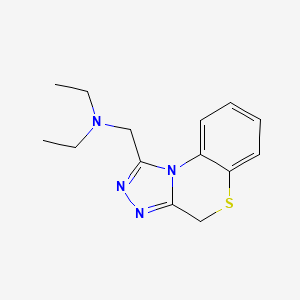

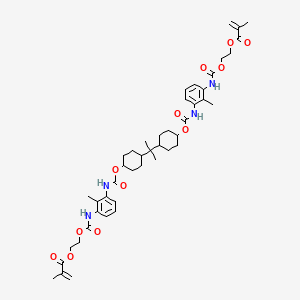


![13-(2-ethoxyphenyl)-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B15187925.png)
